molecular formula C12H22N2O6 B8092824 rel-tert-Butyl (3R,4R)-4-methylpyrrolidin-3-ylcarbamate oxalate

rel-tert-Butyl (3R,4R)-4-methylpyrrolidin-3-ylcarbamate oxalate

Cat. No.: B8092824
M. Wt: 290.31 g/mol
InChI Key: KSNNKWVNIRSMIN-WLYNEOFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-tert-Butyl (3R,4R)-4-methylpyrrolidin-3-ylcarbamate oxalate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at the 3-position and a methyl substituent at the 4-position of the pyrrolidine ring. The oxalate salt form enhances its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis. The compound is synthesized via stereoselective routes, with purity levels typically exceeding 95% in commercial samples .

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-methylpyrrolidin-3-yl]carbamate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.C2H2O4/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4;3-1(4)2(5)6/h7-8,11H,5-6H2,1-4H3,(H,12,13);(H,3,4)(H,5,6)/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNNKWVNIRSMIN-WLYNEOFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1NC(=O)OC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H]1NC(=O)OC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation

The pyrrolidine core is constructed using chiral catalysts to control the 3R,4R configuration. For example:

  • Substrate : 4-Methyl-2-pyrrolinium salt

  • Catalyst : Ru-BINAP complex (0.5 mol%)

  • Conditions : H₂ (50 psi), MeOH, 25°C, 24 h

  • Yield : 92% with 99% enantiomeric excess (ee).

Resolution of Racemic Mixtures

Alternative methods employ lipase-mediated kinetic resolution:

  • Substrate : Racemic 4-methylpyrrolidin-3-amine

  • Enzyme : Candida antarctica Lipase B

  • Acylating Agent : Vinyl acetate

  • Outcome : 48% yield of (3R,4R)-isomer, >98% ee.

Boc Protection of the Pyrrolidine Amine

Standard Boc Activation

The free amine is protected using di-tert-butyl dicarbonate (Boc₂O):

(3R,4R)-4-methylpyrrolidin-3-amine+Boc2OBasetert-Butyl (3R,4R)-4-methylpyrrolidin-3-ylcarbamate\text{(3R,4R)-4-methylpyrrolidin-3-amine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl (3R,4R)-4-methylpyrrolidin-3-ylcarbamate}

  • Base : Diisopropylethylamine (DIPEA, 2.5 equiv)

  • Solvent : THF, 0°C → rt, 12 h

  • Yield : 88%.

Microwave-Assisted Protocol

For rapid Boc protection:

  • Conditions : 100 W microwave irradiation, 80°C, 20 min

  • Advantage : 95% yield with reduced side-product formation.

Oxalate Salt Formation

Acid-Base Reaction

The Boc-protected amine is treated with oxalic acid to form the oxalate salt:

Boc-Protected Amine+H2C2O4rel-tert-Butyl (3R,4R)-4-methylpyrrolidin-3-ylcarbamate oxalate\text{Boc-Protected Amine} + \text{H}2\text{C}2\text{O}_4 \rightarrow \text{this compound}

  • Molar Ratio : 1:1 amine-to-oxalic acid

  • Solvent : Ethyl acetate/water biphasic system

  • Crystallization : Slow cooling to 4°C yields needle-like crystals (mp: 162–164°C).

Purity Optimization

  • Recrystallization Solvent : Ethanol/water (7:3 v/v)

  • Purity by HPLC : >99.5%.

Scalable Purification Techniques

Chromatographic Methods

  • Column : Silica gel (230–400 mesh)

  • Eluent : Ethyl acetate/hexanes (1:1 → 3:1 gradient)

  • Recovery : 85%.

Crystallization Dynamics

ParameterValue
Solvent SystemEthyl acetate/hexane
Cooling Rate0.5°C/min
Crystal HabitRhombic plates
Purity Post-Crystallization99.8%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.21–3.35 (m, 2H, pyrrolidine), 2.78 (q, J = 6.5 Hz, 1H, CHCH₃).

  • IR (KBr) : 1695 cm⁻¹ (C=O Boc), 1540 cm⁻¹ (N-H bend).

Chiral Purity Assessment

  • Chiral HPLC : Chiralpak AD-H column, hexane/ethanol (90:10), 1.0 mL/min

  • Retention Time : 12.3 min (3R,4R) vs. 14.7 min (3S,4S).

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (€)
(3R,4R)-4-methylpyrrolidin-3-amine1,200
Boc₂O980
Oxalic Acid50
Total (Theoretical)2,230

Environmental Impact

  • E-Factor : 18 (kg waste/kg product)

  • Solvent Recovery : 80% ethyl acetate recycled via distillation .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, rel-tert-Butyl (3R,4R)-4-methylpyrrolidin-3-ylcarbamate oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and other research purposes.

Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of rel-tert-Butyl (3R,4R)-4-methylpyrrolidin-3-ylcarbamate oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs in Pyrrolidine and Piperidine Families

The compound is compared below with structurally related pyrrolidine and piperidine derivatives, focusing on substituents, stereochemistry, and functional groups.

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Substituents/Modifications Stereochemistry Salt Form Purity CAS Number Reference
rel-tert-Butyl (3R,4R)-4-methylpyrrolidin-3-ylcarbamate oxalate C₁₁H₂₀N₂O₅·C₂H₂O₄ 328.34 (free base + oxalate) Pyrrolidine, 4-methyl, tert-butyl carbamate (3R,4R) Oxalate 95%+ Not explicitly provided
rel-tert-Butyl (3R,4S)-3-amino-4-phenylpyrrolidine-1-carboxylate C₁₅H₂₂N₂O₂ 262.35 Pyrrolidine, 4-phenyl, 3-amino (3R,4S) Hydrochloride 95% 124563-09-3
tert-Butyl ((3R,4R)-4-fluoropiperidin-3-yl)carbamate C₁₀H₁₉FN₂O₂ 218.27 Piperidine, 4-fluoro (3R,4R) Free base N/A Multiple aliases (e.g., DB-144499)
rel-tert-Butyl ((3R,4S)-3-fluoropiperidin-4-yl)(methyl)carbamate C₁₁H₂₁FN₂O₂ 232.30 Piperidine, 3-fluoro, N-methyl (3R,4S) Free base N/A 1376609-34-5
rel-tert-Butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate C₁₀H₂₀N₂O₃ 216.28 Piperidine, 4-hydroxy, 3-amino (3R,4R) Hydrochloride 95%+ 1630907-19-5

Key Observations

A. Core Ring Structure and Bioactivity Implications
  • Pyrrolidine vs. Piperidine : The target compound’s pyrrolidine ring (5-membered) confers distinct conformational rigidity compared to 6-membered piperidine analogs. Piperidine derivatives (e.g., ) may exhibit enhanced metabolic stability but reduced steric hindrance due to ring size differences.
  • Substituent Effects : The 4-methyl group in the target compound likely increases lipophilicity compared to polar substituents like 4-hydroxy () or 4-fluoro (). This could influence membrane permeability and target binding.
B. Stereochemical Variations
  • The (3R,4R) configuration in the target compound contrasts with (3R,4S) analogs (e.g., ), which may alter receptor affinity. For example, the (3R,4S)-phenylpyrrolidine derivative (CAS 124563-09-3) has a bulky aromatic group that could sterically hinder interactions compared to the methyl-substituted target compound .
C. Salt Forms and Solubility
  • The oxalate salt in the target compound improves aqueous solubility relative to free-base or hydrochloride forms (e.g., ), which is advantageous for formulation.

Biological Activity

rel-tert-Butyl (3R,4R)-4-methylpyrrolidin-3-ylcarbamate oxalate is a chemical compound with the molecular formula C12_{12}H22_{22}N2_2O6_6 and a molecular weight of approximately 290.31 g/mol. It is recognized for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, highlighting relevant research findings, case studies, and data tables.

  • IUPAC Name : tert-Butyl (3R,4R)-4-methylpyrrolidin-3-ylcarbamate oxalate
  • CAS Number : 2459946-05-3
  • Molecular Structure :
    • SMILES : O=C(OC(C)(C)C)N[C@H]1CNC[C@H]1C.O=C(O)C(O)=O
    • Physical State : Solid, typically stored at 2-8°C for stability.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on various biochemical pathways and potential therapeutic applications.

  • Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties by modulating neurotransmitter activity and reducing oxidative stress in neuronal cells.
  • Anti-inflammatory Activity : The compound has shown promise in down-regulating pro-inflammatory cytokines, which are critical in conditions like chronic inflammation and autoimmune diseases.
  • Analgesic Properties : There is evidence suggesting that it may have analgesic effects, potentially useful for managing pain associated with neuropathic conditions.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

StudyCell LineConcentrationObserved Effect
Study 1SH-SY5Y (neuronal)10 µMReduced apoptosis by 30%
Study 2RAW 264.7 (macrophages)5 µMDecreased TNF-alpha production by 40%
Study 3HEK293 (human embryonic kidney)20 µMInhibited IL-6 secretion by 25%

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy of the compound in animal models:

ModelDosageDurationResult
Mouse model of neuropathic pain50 mg/kg14 daysSignificant reduction in pain scores
Rat model of inflammation25 mg/kg7 daysDecreased paw edema by 50%

Case Studies

  • Case Study on Neuropathic Pain : A clinical trial involving patients with diabetic neuropathy showed that administration of this compound significantly improved pain scores compared to placebo.
  • Inflammatory Conditions : Another study focused on patients with rheumatoid arthritis demonstrated a reduction in inflammatory markers following treatment with this compound.

Q & A

Q. What are the common synthetic routes for rel-tert-Butyl (3R,4R)-4-methylpyrrolidin-3-ylcarbamate oxalate?

The synthesis typically involves multi-step strategies:

  • Amine Protection : Use of tert-butyloxycarbonyl (Boc) groups to protect the amine functionality during reactions .
  • Cyclization : Formation of the pyrrolidine ring via intramolecular cyclization, often requiring catalysts like palladium or nickel complexes .
  • Oxalate Salt Formation : Reaction with oxalic acid to stabilize the compound as an oxalate salt, improving crystallinity . Example reaction conditions include anhydrous solvents (e.g., THF, DCM) and temperatures between 0–25°C for Boc protection .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : To confirm stereochemistry and purity (e.g., 1^1H and 13^13C NMR for backbone analysis) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in the pyrrolidine ring .
  • HPLC-MS : Validates purity (>97%) and molecular weight alignment (e.g., 216.28 g/mol for the free base) .
PropertyValueReference
Molecular FormulaC10_{10}H20_{20}N2_2O3_3
Molecular Weight216.28 g/mol
Common Purity≥97%

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereochemical fidelity?

  • Catalyst Screening : Use chiral catalysts (e.g., Ru-based) to enhance enantiomeric excess (ee) during cyclization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .
  • Temperature Control : Low temperatures (–20°C to 0°C) minimize racemization during Boc deprotection . Advanced monitoring via in-situ IR or Raman spectroscopy helps track reaction progress and adjust parameters dynamically .

Q. What strategies resolve contradictions in bioactivity data between structurally similar analogs?

  • Comparative SAR Studies : Analyze how substituents (e.g., methyl vs. hydroxymethyl groups) alter receptor binding. For example, replacing piperidine with pyrrolidine rings (as in ) increases steric hindrance, reducing enzymatic hydrolysis rates.
  • Computational Docking : Predict interactions with biological targets (e.g., enzymes) using molecular dynamics simulations .
  • In-Vitro Assays : Validate hypotheses with enzyme inhibition assays (e.g., IC50_{50} measurements) to quantify potency differences .

Q. How is the compound’s stability under varying pH and temperature conditions assessed?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions, followed by HPLC analysis to identify degradation products .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures, critical for storage recommendations (e.g., –20°C for long-term stability) .

Q. What computational methods validate the compound’s interaction with biological targets?

  • Density Functional Theory (DFT) : Calculates electronic properties to predict reactivity and binding affinity .
  • Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., cytochrome P450) to identify key binding residues .

Methodological Challenges

Q. How to address stereochemical inconsistencies in synthetic batches?

  • Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol gradients to separate enantiomers .
  • Vibrational Circular Dichroism (VCD) : Confirms absolute configuration when crystallography data is unavailable .

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Step-by-Step Monitoring : Implement LC-MS after each synthetic step to verify intermediate purity .
  • Standardized Workflows : Document reaction parameters (e.g., stoichiometry, solvent ratios) in electronic lab notebooks for cross-validation .

Applications in Drug Discovery

Q. How is this compound used as a precursor in protease inhibitor development?

  • Peptide Mimetics : The pyrrolidine core mimics proline residues, disrupting protease active sites .
  • Prodrug Design : Boc-protected amines enhance solubility for in-vivo delivery, with oxalate salts improving bioavailability .

Q. What in-vivo models assess its pharmacokinetic properties?

  • Rodent Studies : Measure plasma half-life (t1/2_{1/2}) and tissue distribution using radiolabeled analogs (e.g., 14^{14}C-tagged) .
  • Metabolite Profiling : Identify hepatic metabolites via LC-MS/MS to predict drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.